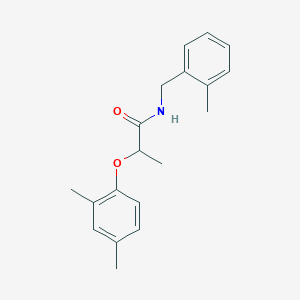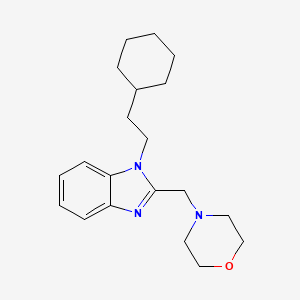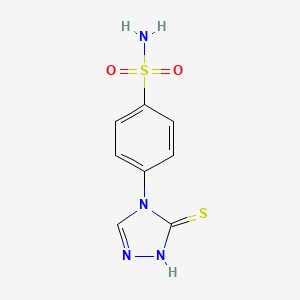![molecular formula C19H17FN2O2S B4698583 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenoxybutanamide](/img/structure/B4698583.png)
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenoxybutanamide
説明
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenoxybutanamide, commonly known as FTY720, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. FTY720 is a sphingosine analog that has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective properties.
科学的研究の応用
FTY720 has been extensively studied for its potential applications in various fields of science. In the field of immunology, FTY720 has been shown to have immunomodulatory properties by inhibiting the egress of lymphocytes from lymphoid organs, which can be useful in the treatment of autoimmune diseases. In the field of neuroscience, FTY720 has been shown to have neuroprotective properties by promoting the survival and differentiation of oligodendrocyte precursor cells, which can be useful in the treatment of multiple sclerosis.
作用機序
FTY720 exerts its effects by acting as a sphingosine-1-phosphate (S1P) receptor agonist. S1P is a lipid mediator that plays a key role in regulating immune cell trafficking and vascular permeability. By binding to S1P receptors, FTY720 induces the internalization and degradation of the receptors, which leads to the sequestration of lymphocytes in lymphoid organs and the inhibition of their egress into circulation.
Biochemical and Physiological Effects:
FTY720 has been shown to have a number of biochemical and physiological effects. In addition to its immunomodulatory and neuroprotective properties, FTY720 has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. FTY720 has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of using FTY720 in lab experiments is its well-characterized mechanism of action, which allows for precise control over its effects. However, one limitation of using FTY720 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of potential future directions for the study of FTY720. One area of interest is the development of new analogs of FTY720 with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of FTY720's potential applications in the treatment of other diseases, such as cancer and neurodegenerative disorders. Finally, further research is needed to fully understand the mechanisms underlying FTY720's effects and to identify potential side effects and limitations of its use.
特性
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c20-15-10-8-14(9-11-15)17-13-25-19(21-17)22-18(23)7-4-12-24-16-5-2-1-3-6-16/h1-3,5-6,8-11,13H,4,7,12H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACWQYFRLRGFBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4698507.png)
![5,6-dimethyl-2-[(2-methylbenzyl)thio]-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4698513.png)
![1-[2-(2-chlorophenoxy)ethyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B4698524.png)
![5-[(5-methyl-2-furyl)methylene]-3-{[4-(3-methylphenyl)-1-piperazinyl]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4698539.png)
![5-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methoxyphenyl)-7-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B4698548.png)
![ethyl N-{[2-(3-chlorophenyl)-3-methyl-4-quinolinyl]carbonyl}glycinate](/img/structure/B4698552.png)


![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-fluorophenyl)urea](/img/structure/B4698570.png)
![N,N'-[dibenzo[b,d]furan-2,8-diylbis(sulfonylimino-4,1-phenylene)]diacetamide](/img/structure/B4698578.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4698589.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B4698596.png)
